![molecular formula C16H15FN4O2S2 B2554210 3-[4-(4-fluorophenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]-N,N-dimethylbenzene-1-sulfonamide CAS No. 519152-65-9](/img/structure/B2554210.png)
3-[4-(4-fluorophenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]-N,N-dimethylbenzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-(4-Fluorophenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]-N,N-dimethylbenzene-1-sulfonamide is an intricate chemical compound with a unique structural makeup that can be applied in various fields, especially in medicinal chemistry. This compound holds a significant place in scientific research due to its potential pharmacological properties and diverse reaction capabilities.
Synthetic routes and reaction conditions:
Preparation of this compound typically involves the stepwise synthesis of the triazole ring followed by the introduction of the sulfonyl group. The synthesis starts with the condensation of 4-fluorobenzaldehyde with thiourea under acidic conditions to form the 4-(4-fluorophenyl)-5-mercapto-1,2,4-triazole core. Subsequent reactions introduce the N,N-dimethylbenzene-1-sulfonamide moiety through sulfonylation using dimethylamine and sulfonyl chloride under controlled temperature and pH conditions.
Industrial production methods:
For industrial production, these reactions are typically scaled up and optimized for yield and purity. Efficient catalysts and solvents are used to minimize reaction time and energy consumption. Process control technologies ensure precise monitoring and adjustments to reaction conditions.
Types of reactions it undergoes:
Oxidation: The sulfur atom in the 5-sulfanyl group can be oxidized to sulfoxide or sulfone under specific conditions using oxidizing agents like hydrogen peroxide or peracids.
Reduction: The nitro or sulfone functionalities, if present, can be reduced to amines or sulfides using reducing agents like hydrogenation with palladium on carbon (Pd/C).
Substitution: The compound can undergo nucleophilic aromatic substitution, especially at the fluorophenyl position, under the influence of nucleophiles like amines or alkoxides.
Common reagents and conditions used in these reactions:
Oxidation: Reagents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents include palladium on carbon (Pd/C) in hydrogenation reactions, or lithium aluminum hydride (LiAlH₄).
Substitution: Reagents include sodium hydroxide (NaOH) or potassium tert-butoxide (t-BuOK).
Major products formed from these reactions:
Oxidation: Formation of sulfoxide or sulfone derivatives.
Reduction: Formation of reduced amine or sulfide derivatives.
Substitution: Formation of substituted derivatives where the nucleophile replaces the fluorine atom on the phenyl ring.
Scientific Research Applications
This compound finds extensive applications in various fields:
Chemistry: Its unique structure allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis.
Biology: Its potential pharmacological properties are studied for applications such as enzyme inhibitors or receptor modulators.
Medicine: Investigated for its potential as an anti-inflammatory, antimicrobial, or anticancer agent due to its ability to interact with biological targets.
Industry: Used in the development of new materials and as a building block for complex molecules in drug development.
Mechanism of Action
The compound's mechanism of action primarily involves interaction with specific molecular targets such as enzymes or receptors. The triazole ring can chelate metal ions, while the sulfonamide group can interact with protein active sites, disrupting normal biochemical processes. These interactions often lead to the inhibition of enzymatic activity or receptor function, which can have therapeutic benefits.
Molecular targets and pathways involved:
Enzymes: Targets such as kinases, proteases, or other enzymes involved in disease pathways.
Receptors: Interaction with cell surface or nuclear receptors that regulate various physiological processes.
Comparison with other similar compounds, highlighting its uniqueness:
3-[4-(4-Fluorophenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]-N,N-dimethylbenzene-1-sulfonamide is unique in its multi-functional nature, combining a triazole ring, a fluorophenyl group, and a sulfonamide moiety. This makes it more versatile compared to compounds with only one or two of these functionalities.
Comparison with Similar Compounds
4-(4-Fluorophenyl)-1,2,4-triazole: Lacks the sulfonamide group but shares the triazole core.
N,N-Dimethylbenzenesulfonamide: Shares the sulfonamide group but lacks the triazole and fluorophenyl functionalities.
5-Sulfanyl-4H-1,2,4-triazole derivatives: Similar structure with variations in the substituted phenyl group.
3-[4-(4-Fluorophenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]-N,N-dimethylbenzene-1-sulfonamide stands out for its combination of structural elements, enabling unique reactivity and applications.
Properties
IUPAC Name |
3-[4-(4-fluorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]-N,N-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN4O2S2/c1-20(2)25(22,23)14-5-3-4-11(10-14)15-18-19-16(24)21(15)13-8-6-12(17)7-9-13/h3-10H,1-2H3,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZTDLWJUGHDBMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC(=C1)C2=NNC(=S)N2C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
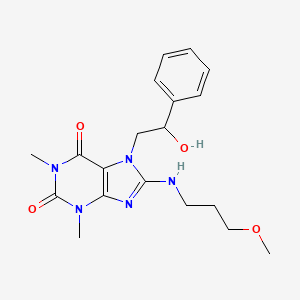
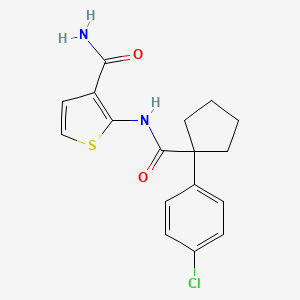
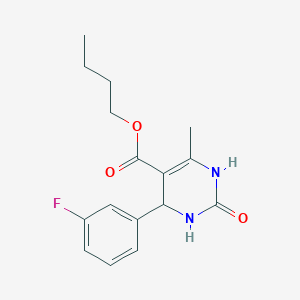
![Methyl 2-(thiophene-2-carboxamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2554134.png)
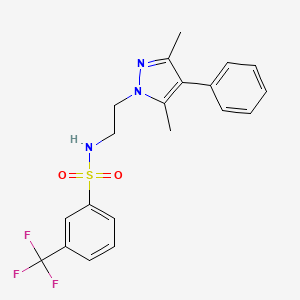
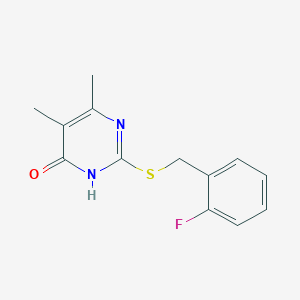
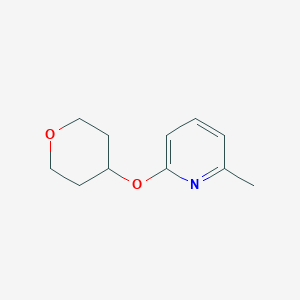
![(E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((3,5-dimethylphenyl)amino)acrylonitrile](/img/structure/B2554142.png)
![7-(2-Chlorophenyl)-2-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2554143.png)
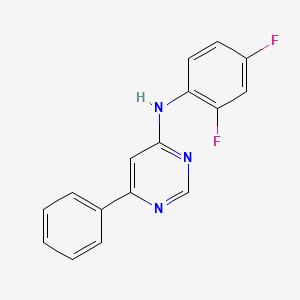
![8-(5-chloro-2-methoxyphenyl)-1,3-dimethyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2554145.png)
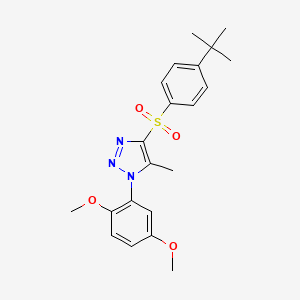
![N-([2,3'-bipyridin]-4-ylmethyl)-3-(phenylthio)propanamide](/img/structure/B2554149.png)
![N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide](/img/structure/B2554150.png)
